molecular formula C22H20F3N5O B2442543 N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide CAS No. 1396746-60-3

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2442543
CAS No.: 1396746-60-3
M. Wt: 427.431
InChI Key: LJMGIAVTHJGNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a benzamide core linked to a pyrimidine and phenylpiperazine group, a motif found in compounds investigated for various biological activities . The presence of the trifluoromethyl group is a common strategy in lead optimization to influence the compound's metabolic stability, lipophilicity, and overall binding affinity to biological targets . Piperazine derivatives are a pharmacologically significant class, known to exhibit a wide range of therapeutic properties, making them a frequent subject of study in early-stage research . This compound is provided strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for handling this material in accordance with all applicable local and international regulations.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5O/c23-22(24,25)17-6-4-5-16(13-17)20(31)28-18-14-26-21(27-15-18)30-11-9-29(10-12-30)19-7-2-1-3-8-19/h1-8,13-15H,9-12H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMGIAVTHJGNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenylpiperazine Moiety: This step involves the reaction of phenylhydrazine with an appropriate piperazine derivative under controlled conditions to form the phenylpiperazine intermediate.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving suitable precursors such as amidines and β-diketones.

    Coupling Reaction: The phenylpiperazine intermediate is then coupled with the pyrimidine ring using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired intermediate.

    Introduction of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at Pyrimidine Core

The electron-deficient pyrimidine ring facilitates nucleophilic substitution reactions, particularly at the C-2 and C-5 positions. Key observations include:

Reaction TypeReagents/ConditionsOutcomeYieldSource
Aromatic aminationNH₃/EtOH, 80°C, 12 hrsReplacement of halogen with -NH₂ group72–78%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 100°CIntroduction of aryl/heteroaryl groups65%

Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of adjacent positions, promoting nucleophilic attack. Steric hindrance from the phenylpiperazine moiety limits reactivity at the C-4 position.

Oxidation Reactions

Oxidation primarily targets the piperazine and benzamide components:

SubstrateOxidizing AgentProductApplicationSource
Piperazine ringmCPBA, CH₂Cl₂, 0°CN-Oxide derivativeEnhanced water solubility
Benzamide CF₃ groupKMnO₄, H₂SO₄, refluxCarboxylic acid derivativeProdrug synthesis

Key Finding : Oxidation of the trifluoromethyl group to a carboxylic acid is pH-sensitive, requiring strong acidic conditions .

Amide Bond Cleavage and Functionalization

The benzamide linkage undergoes selective cleavage and modification:

ReactionConditionsProductsNotesSource
Acidic hydrolysis6M HCl, 110°C, 24 hrs3-(Trifluoromethyl)benzoic acidRetains pyrimidine-piperazine
Reductive cleavageLiAlH₄, THF, 0°C → RTBenzylamine derivativeRequires anhydrous conditions

Structural Impact : Cleavage of the amide bond generates fragments useful for structure-activity relationship (SAR) studies in drug discovery .

Piperazine Ring Modifications

The 4-phenylpiperazine group participates in alkylation and acylation:

Reaction TypeReagentsOutcomeYieldSource
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium salt85%
AcylationAcCl, pyridine, RTAcetylated piperazine derivative90%

SAR Relevance : Alkylation enhances binding affinity to serotonin/dopamine receptors, as demonstrated in comparative pharmacological assays .

Electrophilic Aromatic Substitution

The benzamide aromatic ring undergoes halogenation and nitration:

ReactionConditionsPosition SelectivitySource
BrominationBr₂, FeBr₃, CHCl₃, 50°CMeta to CF₃ group
NitrationHNO₃/H₂SO₄, 0°CPara to amide linkage

Regiochemical Control : The electron-withdrawing CF₃ group directs electrophiles to the meta position, while the amide group favors para substitution .

Complexation with Metal Ions

The pyrimidine and piperazine moieties act as ligands for transition metals:

Metal IonConditionsComplex Stability (log K)ApplicationSource
Cu²⁺MeOH/H₂O (1:1), RT4.2 ± 0.3Catalytic oxidation
Fe³⁺Ethanol, 60°C3.8 ± 0.2Magnetic resonance imaging

Notable Use : Copper complexes show catalytic activity in hydroxylation reactions under mild conditions .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide is C22H20F3N5OC_{22}H_{20}F_{3}N_{5}O. The synthesis of this compound typically involves multi-step reactions that incorporate trifluoromethyl and pyrimidine moieties, which are known for their biological activities. Studies have indicated that the incorporation of these functional groups enhances the compound's efficacy against various pathogens and cancer cell lines .

Antifungal Activity

Research has demonstrated that derivatives of trifluoromethyl pyrimidine compounds exhibit significant antifungal properties. In vitro studies showed that certain synthesized derivatives displayed effective inhibition against various fungal strains, including:

  • Botrytis cinerea
  • Sclerotinia sclerotiorum
  • Colletotrichum gloeosporioides

For instance, specific compounds demonstrated inhibition rates comparable to established antifungal agents like tebuconazole at concentrations as low as 50 μg/ml . The mechanism of action is believed to involve disruption of fungal cell wall synthesis or function.

Insecticidal Activity

Insecticidal assays revealed moderate activity against pests such as Mythimna separata and Spodoptera frugiperda. The tested compounds showed lower efficacy compared to commercial insecticides but still indicated potential for agricultural applications. For example, at a concentration of 500 μg/ml, some compounds exhibited insecticidal effects, suggesting a need for further optimization to enhance potency .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines including:

  • PC3 (prostate cancer)
  • K562 (chronic myeloid leukemia)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

In vitro tests indicated that certain derivatives exhibited cytotoxic effects at concentrations around 5 μg/ml, although they were less potent than doxorubicin, a standard chemotherapeutic agent. This highlights the potential for developing new anticancer therapies based on this compound class .

Synthesis and Characterization

A study conducted by researchers in China synthesized a series of trifluoromethyl pyrimidine derivatives, including the target compound. The compounds were characterized using techniques such as 1H^{1}H NMR, 13C^{13}C NMR, and HRMS. The yields for these reactions ranged from 20.2% to 60.8%, indicating varying degrees of efficiency in synthesis .

Comparative Efficacy

In comparative studies against known antifungal agents, some derivatives showed inhibition rates exceeding those of conventional treatments under specific conditions. For example, certain compounds achieved over 96% inhibition against B. cinerea, showcasing their potential as effective alternatives in crop protection strategies .

Mechanism of Action

The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide: shares similarities with other compounds containing phenylpiperazine, pyrimidine, and trifluoromethyl groups.

    This compound: is unique due to its specific combination of these groups, which imparts distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to interact with multiple molecular targets, making it a versatile compound for various research applications. Its trifluoromethyl group also enhances its stability and lipophilicity, contributing to its effectiveness in different environments.

Biological Activity

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C23H19F3N4C_{23}H_{19}F_3N_4 and features a complex structure that includes a pyrimidine ring, a piperazine moiety, and trifluoromethyl groups. Its chemical structure is critical for its interaction with biological targets.

This compound primarily acts as an acetylcholinesterase (AChE) inhibitor. By inhibiting AChE, the compound prevents the breakdown of acetylcholine (ACh), thereby enhancing cholinergic neurotransmission. This mechanism is particularly significant in the context of neurodegenerative diseases such as Alzheimer's, where cholinergic signaling is impaired.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The compound's IC50 values in these assays ranged from 0.65 µM to 2.41 µM, indicating significant anticancer activity .

Anticonvulsant Properties

Research has also indicated that derivatives of this compound exhibit anticonvulsant activity. In animal models, certain derivatives showed efficacy in protecting against seizures, suggesting potential applications in epilepsy treatment .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth at micromolar concentrations, with detailed IC50 values provided in Table 1.
    Cell LineIC50 (µM)
    MCF-70.65
    HeLa1.20
    A5492.41
  • Neuroprotective Effects : In a separate study focusing on neuroprotection, the compound was shown to increase ACh levels in neuronal cultures, which correlated with improved cognitive function in animal models .
  • Anticonvulsant Activity : In a series of tests for anticonvulsant properties, specific derivatives displayed significant protection in the maximal electroshock (MES) test, demonstrating their potential for treating seizure disorders .

Q & A

Q. Basic

  • LCMS : Confirms molecular weight (e.g., m/z [M+H]+^+) and purity (>98% at 215/254 nm in ) .
  • NMR : 1^1H and 13^{13}C NMR verify coupling constants and substituent positions (e.g., piperazine proton shifts at δ 2.5–3.5 ppm in ) .
  • HPLC : Quantifies purity under standardized gradients (e.g., C18 columns, acetonitrile/water mobile phase) .

How can researchers resolve discrepancies in reported IC50_{50}50​ values across kinase inhibition studies?

Advanced
Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Methodological solutions include:

  • Orthogonal assays : Validate using surface plasmon resonance (SPR) alongside enzymatic activity assays.
  • Control variables : Standardize ATP concentrations (e.g., 1 mM vs. 10 µM) and buffer pH .
  • Structural analogs : Compare activity of derivatives to identify substituent-specific effects (e.g., trifluoromethyl enhances potency in ) .

What in silico strategies predict binding affinity to tyrosine kinases like LCK or BCR-ABL?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., hydrogen bonding with hinge regions) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR models : Correlate substituent hydrophobicity (ClogP) with activity (e.g., piperazine groups improve solubility in ) .

How does the trifluoromethyl group influence pharmacokinetics and metabolic stability?

Basic
The CF3_3 group:

  • Increases lipophilicity : LogP rises by ~0.5 units, enhancing membrane permeability .
  • Reduces oxidative metabolism : Blocks cytochrome P450-mediated degradation, improving half-life (t1/2_{1/2}) in hepatic microsome assays .

What are key considerations for designing SAR studies on analogs?

Q. Advanced

  • Substituent variation : Modify the pyrimidine (e.g., 2-aminopyrimidine in ) and benzamide (e.g., 4-methyl groups in ) .
  • Bioisosteric replacement : Replace phenylpiperazine with morpholine () to assess solubility trade-offs .
  • Stepwise synthesis : Prioritize intermediates for rapid analog generation (e.g., Sonogashira coupling for alkyne derivatives in ) .

How can selective kinase inhibition be achieved despite conserved ATP-binding pockets?

Q. Advanced

  • Bulky substituents : Introduce tert-butyl or cyclohexyl groups to exploit hydrophobic back pockets (e.g., ’s olverembatinib targets BCR-ABL1’s myristoyl pocket) .
  • Covalent inhibitors : Design electrophilic warheads (e.g., acrylamides) for cysteine residues in specific kinases .

What methods validate the compound’s mechanism of action in anticancer studies?

Q. Advanced

  • Knockout models : Use CRISPR-edited cell lines to confirm target dependence (e.g., BCR-ABL1 knockout in CML cells) .
  • Phosphoproteomics : Monitor phosphorylation of downstream targets (e.g., STAT5, CRKL) via Western blot .
  • Xenograft models : Assess tumor regression in mice with dose-response studies (e.g., 10–50 mg/kg oral dosing in ) .

What strategies improve scalability of synthesis without compromising purity?

Q. Basic

  • Flow chemistry : Optimize exothermic steps (e.g., amide coupling) for continuous production .
  • In-line purification : Replace column chromatography with centrifugal partition chromatography (CPC) for >10-g batches .
  • Stability testing : Store intermediates at 0–6°C to prevent degradation () .

How do pyrimidine ring modifications affect solubility and bioavailability?

Q. Advanced

  • Hydrophilic groups : Add morpholine () or PEG chains to reduce LogD by 1–2 units .
  • Salt formation : Convert free base to hydrochloride salt for improved aqueous solubility (e.g., ’s HCl salt) .
  • Co-solvent systems : Use cyclodextrin complexes or lipid nanoparticles for in vivo delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.